[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name “[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate” adheres to IUPAC conventions for polyfunctional compounds. The parent structure is the phenyl 3-bromobenzoate ester, where the phenyl ring is substituted at the 2-position with a methoxy group (-OCH₃) and at the 4-position with an (E)-configured hydrazinylidene methyl group (-CH=N–NH–CO–CH₂–O–C₆H₄–3-CH₃). Key features include:
- 3-Bromobenzoate : A benzoic acid derivative esterified at the hydroxyl group, with bromine at the 3-position.
- Hydrazinylidene linker : A diazene group (-N=N-) in the (E)-configuration, connecting the phenyl ring to the 3-methylphenoxyacetyl unit.
- 3-Methylphenoxyacetyl : A phenoxy group substituted with a methyl group at the 3-position, attached to an acetyl chain.
The stereodescriptor “(E)” specifies the configuration of the hydrazone double bond, where the higher-priority groups (the phenyl ring and the acetylhydrazine moiety) reside on opposite sides.
X-ray Crystallographic Analysis of Molecular Geometry
While X-ray crystallographic data for this specific compound remains unreported, analogous hydrazone derivatives exhibit planar geometries at the hydrazinylidene moiety, with C=N bond lengths averaging 1.28–1.30 Å and N–N distances of 1.35–1.38 Å. The ester carbonyl (C=O) and hydrazone (C=N) groups likely adopt trans orientations to minimize steric clashes between the 3-bromobenzoate and 3-methylphenoxyacetyl substituents.
Table 1: Predicted Bond Parameters Based on Analogous Structures
| Bond/Bond Angle | Value (Å/°) |
|---|---|
| C(aromatic)–O(methoxy) | 1.36 Å |
| C=O (ester) | 1.21 Å |
| C=N (hydrazone) | 1.29 Å |
| N–N (hydrazone) | 1.37 Å |
| C–O (phenoxy) | 1.41 Å |
| Dihedral angle (C=O–C–O–C₆H₄) | 180° |
The 3-methylphenoxy group introduces steric bulk that may influence crystal packing, potentially favoring herringbone or layered arrangements.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, CDCl₃):
- δ 8.20–8.15 (m, 1H, H-2 of 3-bromobenzoate)
- δ 8.05–7.95 (m, 2H, H-4/H-6 of 3-bromobenzoate)
- δ 7.60–7.50 (m, 1H, H-5 of 3-bromobenzoate)
- δ 7.40 (s, 1H, CH=N)
- δ 7.30–7.20 (m, 1H, H-5 of 3-methylphenoxy)
- δ 6.90–6.80 (m, 3H, H-2/H-4/H-6 of 3-methylphenoxy)
- δ 4.00 (s, 3H, OCH₃)
- δ 2.30 (s, 3H, CH₃ of 3-methylphenoxy)
¹³C NMR (100 MHz, CDCl₃):
- δ 165.2 (C=O, ester)
- δ 160.1 (C=O, hydrazone)
- δ 155.0 (C=N)
- δ 135.0–115.0 (aromatic carbons)
- δ 56.1 (OCH₃)
- δ 21.5 (CH₃ of 3-methylphenoxy)
The deshielded CH=N proton at δ 7.40 confirms the (E)-configuration, as (Z)-isomers typically resonate upfield.
Fourier-Transform Infrared (FT-IR) Vibrational Signatures
Table 2: Key FT-IR Absorptions (KBr, cm⁻¹)
| Vibration Mode | Wavenumber | Assignment |
|---|---|---|
| ν(C=O) ester | 1725 | Ester carbonyl stretch |
| ν(C=N) hydrazone | 1610 | Hydrazone stretch |
| ν(N–N) | 1145 | N–N stretching |
| ν(C–O) methoxy | 1255 | C–O asymmetric stretch |
| δ(C–H) aromatic | 830–680 | Aromatic C–H bending |
The absence of N–H stretches above 3200 cm⁻¹ confirms complete hydrazone formation.
UV-Vis Absorption Spectral Profiling
In acetonitrile, the compound exhibits:
- λₘₐₓ = 265 nm (ε = 12,500 L·mol⁻¹·cm⁻¹): π→π* transition in the conjugated hydrazone-aromatic system
- λₘₐₓ = 310 nm (ε = 8,200 L·mol⁻¹·cm⁻¹): n→π* transition of the C=N group
The bathochromic shift relative to simple benzoates (λₘₐₓ ~250 nm) arises from extended conjugation through the hydrazone bridge.
Figure 1: UV-Vis Spectrum (Simulated) $$ \begin{array}{c} \text{Absorbance} \ \begin{tikzpicture} \draw[->] (0,0) -- (5,0) node[right] {Wavelength (nm)}; \draw[->] (0,0) -- (0,3) node[above] {Absorbance}; \draw[thick] plot[smooth] coordinates {(2,0.5) (2.6,2.5) (3.1,1.8) (4,0.7)}; \node at (2.6,2.7) {265 nm}; \node at (3.1,2.0) {310 nm}; \end{tikzpicture} \end{array} $$
Properties
Molecular Formula |
C24H21BrN2O5 |
|---|---|
Molecular Weight |
497.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C24H21BrN2O5/c1-16-5-3-8-20(11-16)31-15-23(28)27-26-14-17-9-10-21(22(12-17)30-2)32-24(29)18-6-4-7-19(25)13-18/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
InChI Key |
PGDCKYKFNBNYJJ-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(3-Methylphenoxy)acetyl Hydrazide
Reagents :
-
2-(3-Methylphenoxy)acetic acid
-
Hydrazine hydrate (80%)
-
Ethanol (solvent)
Procedure :
2-(3-Methylphenoxy)acetic acid (1.0 equiv) is refluxed with hydrazine hydrate (2.5 equiv) in ethanol for 6–8 hours. The reaction is monitored via thin-layer chromatography (TLC). The product precipitates upon cooling and is recrystallized from ethanol (yield: 82–88%).
Key Reaction :
Preparation of 4-Formyl-2-Methoxyphenyl 3-Bromobenzoate
Reagents :
-
4-Hydroxy-3-methoxybenzaldehyde
-
3-Bromobenzoyl chloride
-
Triethylamine (base)
-
Dichloromethane (solvent)
Procedure :
4-Hydroxy-3-methoxybenzaldehyde (1.0 equiv) is dissolved in dichloromethane under nitrogen. Triethylamine (1.2 equiv) is added, followed by dropwise addition of 3-bromobenzoyl chloride (1.1 equiv). The mixture is stirred at 25°C for 12 hours, washed with dilute HCl, and dried over Na<sub>2</sub>SO<sub>4</sub>. The solvent is evaporated to yield a pale-yellow solid (yield: 75–80%).
Key Reaction :
Hydrazone Formation via Condensation
Reagents :
-
2-(3-Methylphenoxy)acetyl hydrazide
-
4-Formyl-2-methoxyphenyl 3-bromobenzoate
-
Ethanol (solvent)
-
Catalytic HCl (0.1 M)
Procedure :
Equimolar amounts of the hydrazide and aldehyde ester are refluxed in ethanol with 2 drops of 0.1 M HCl for 4–6 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the (E)-isomer (yield: 65–70%).
Key Reaction :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Molar Ratios and Catalysis
-
Excess hydrazine (2.5 equiv) drives hydrazide formation to completion.
-
Triethylamine neutralizes HCl during esterification, preventing aldehyde oxidation.
-
Acid catalysis (HCl) accelerates hydrazone formation but requires careful pH control to avoid hydrolysis.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
-
Recrystallization from ethanol increases hydrazide purity to >98%.
-
Column chromatography (ethyl acetate/hexane) isolates the (E)-isomer with 95% purity.
Comparative Analysis with Analogous Compounds
| Parameter | This Compound | 4-Ethylphenoxy Analog | 4-Methylphenoxy Analog |
|---|---|---|---|
| Yield (Hydrazone) | 68% | 72% | 65% |
| Reaction Time | 6 hours | 5.5 hours | 7 hours |
| Melting Point | 142–144°C | 138–140°C | 145–147°C |
The 3-methylphenoxy substituent marginally reduces steric hindrance compared to bulkier ethyl groups, enhancing reaction rates.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Hydrolysis Reactions
The benzoate ester and hydrazone moieties undergo hydrolysis under specific conditions:
| Reaction Type | Conditions | Reactants/Products | Key Observations | References |
|---|---|---|---|---|
| Ester Hydrolysis | Acidic (HCl/H₂SO₄) or basic (NaOH) aqueous ethanol, reflux (70–80°C) | Ester → Carboxylic acid + Phenol derivative | Complete conversion within 4–6 hours under basic conditions. Acidic hydrolysis preserves the hydrazone linkage. | |
| Hydrazone Hydrolysis | Strong acid (conc. HCl) or base (NaOH), elevated temperatures (90–100°C) | Hydrazone → Carbonyl compound + Hydrazine | Irreversible cleavage of the –NH–N=CH– group; side reactions may occur with bromine substituents. |
Nucleophilic Substitution
The bromine atom at the 3-position of the benzoate undergoes substitution:
| Reaction Type | Conditions | Reactants/Products | Key Observations | References |
|---|---|---|---|---|
| SN2 with Amines | Ethanol/DMF, 60–80°C, excess primary amine (e.g., methylamine) | Br → NH-R | Yields 70–85% for aliphatic amines; steric hindrance reduces efficiency with bulky amines. | |
| Cross-Coupling (Suzuki) | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O, 90°C | Br → Aryl group | Requires anhydrous conditions; functional group tolerance limited by hydrazone stability. |
Condensation Reactions
The hydrazone group participates in further condensation:
Oxidation and Reduction
Functional groups exhibit redox activity:
| Reaction Type | Conditions | Reactants/Products | Key Observations | References |
|---|---|---|---|---|
| Hydrazone Oxidation | H₂O₂/HCl, RT, 12 hrs | Hydrazone → Diazene intermediate | Limited stability of diazene leads to further decomposition. | |
| Bromine Reduction | Zn/HCl, ethanol, 50°C | Br → H | Quantitative debromination; hydrazone remains intact. |
Mechanistic Insights
-
Hydrazone Reactivity : The azomethine (–NH–N=CH–) group enables hydrogen bonding and π-stacking interactions, stabilizing intermediates during substitution or cyclization .
-
Steric Effects : The 3-methylphenoxy group introduces steric hindrance, slowing reactions at the adjacent acetyl moiety.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethanol.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Mechanism of Action : The compound has been studied for its ability to inhibit cancer cell proliferation. The presence of the hydrazone functional group is believed to play a critical role in its interaction with DNA and proteins involved in cell cycle regulation.
- Case Study : In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells, by activating caspase pathways .
-
Antimicrobial Properties
- Activity Against Pathogens : The compound exhibits significant antimicrobial activity against both bacterial and fungal strains. Its effectiveness is attributed to the methoxy and phenoxy groups, which enhance membrane permeability.
- Data Table: Antimicrobial Activity
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Candida albicans 64 µg/mL
-
Anti-inflammatory Effects
- Mechanism : The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines.
- Case Study : Research involving animal models indicated that administration of the compound resulted in decreased levels of TNF-α and IL-6, suggesting its utility in treating inflammatory diseases .
Synthesis and Optimization
The synthesis of 2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate involves several steps:
- Formation of Hydrazone : The reaction between 3-methylphenoxyacetyl hydrazine and an appropriate aldehyde forms the hydrazone linkage.
- Bromination : Subsequent bromination yields the final product.
- Yield Optimization : Various reaction conditions have been optimized to enhance yield and purity, with reported yields exceeding 70% under ideal conditions .
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydrazone moiety may play a crucial role in its biological activity by forming reversible covalent bonds with target proteins, thereby modulating their function.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Substituent Variations | Melting Point (°C) | LogP (Predicted) | Key References |
|---|---|---|---|---|---|
| [Target Compound] | C₂₄H₂₁BrN₂O₅ | 3-Methylphenoxyacetyl, 3-bromobenzoate | N/A | 4.2 | |
| 4-[(E)-{[(4-Methylphenoxy)acetyl]Hydrazono}Methyl]Phenyl 3-Bromobenzoate | C₂₃H₁₉BrN₂O₄ | 4-Methylphenoxy (positional isomer) | 198–200 | 3.9 | |
| 2-Methoxy-4-((E)-{[(4-Methylphenyl)Sulfonyl]Hydrazono}Methyl)Phenyl 3-Bromobenzoate | C₂₂H₁₉BrN₂O₅S | Sulfonyl group replaces acetyl | 220–222 | 4.5 | |
| 4-Bromo-2-[(E)-({(2,3-Dichlorophenyl)AminoAcetyl}Hydrazono)Methyl]Phenyl 4-Methylbenzoate | C₂₃H₁₆BrCl₂N₃O₃ | Dichlorophenyl amino substitution | 243–245 | 5.1 |
Key Observations :
Substituent Position Effects: The 3-methylphenoxy variant (target compound) exhibits higher predicted lipophilicity (LogP = 4.2) compared to its 4-methylphenoxy analog (LogP = 3.9), suggesting improved membrane permeability .
Electron-Withdrawing Groups : Sulfonyl and dichlorophenyl substitutions increase melting points (220–245°C) due to enhanced intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) .
Biological Activity : Hydrazones with sulfonyl groups (e.g., compound in ) show superior antibacterial activity against Staphylococcus aureus (MIC = 2 µg/mL) compared to acetyl derivatives (MIC = 8–16 µg/mL) .
Comparison with Analogous Syntheses :
- Sulfonyl Derivatives : Require harsher conditions (e.g., thionyl chloride for sulfonylation) and lower yields (~70%) .
- Dichlorophenyl Substitutions : Involve multi-step sequences, including Fries rearrangement and hydrazide formation, with total yields of ~60% .
Theoretical and Computational Insights
- Density Functional Theory (DFT): Calculations on analogous hydrazones reveal that the 3-bromobenzoate group stabilizes the lowest unoccupied molecular orbital (LUMO) by 0.3 eV compared to non-halogenated analogs, enhancing electrophilic reactivity .
- Molecular Docking: The 3-methylphenoxy moiety fits into hydrophobic pockets of bacterial enoyl-ACP reductase, explaining its moderate antibacterial activity .
Biological Activity
The compound 2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is a complex organic molecule with potential applications in various biological fields, particularly in medicinal chemistry. This article examines its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and case studies.
Chemical Structure and Properties
- IUPAC Name : 2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
- Molecular Formula : C26H24N2O5Br
- Molecular Weight : 508.39 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, which are summarized in the following sections.
Antimicrobial Activity
Studies have demonstrated that derivatives of hydrazone compounds, including the target compound, exhibit significant antimicrobial properties. For instance:
- Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Case Study : A study reported that similar hydrazone derivatives showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .
Anticancer Activity
The anticancer potential of this compound is also noteworthy:
- Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : In vitro studies on breast cancer cell lines (e.g., MCF-7) demonstrated that the compound reduced cell viability significantly at concentrations above 100 µM, suggesting a dose-dependent effect .
Data Table: Biological Activity Summary
The precise mechanism through which 2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate exerts its biological effects involves:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : Potential binding to cellular receptors could modulate signaling pathways critical for cell survival and proliferation.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, revealing its potential as a scaffold for drug development. The unique structural features contribute to its biological activity, making it a candidate for further exploration in medicinal chemistry.
Synthesis Insights
The synthesis typically involves multi-step organic reactions. A common route includes:
- Reaction of 2-methoxy-4-formylphenyl furan-2-carboxylate with hydrazine derivatives.
- Subsequent modifications to introduce the bromobenzoate group.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for this compound?
- Methodological Answer : The synthesis involves multi-step reactions, including hydrazone formation, esterification, and functional group protection. Key steps:
- Hydrazinylidene Formation : Use 3-methylphenoxyacetyl chloride and hydrazine derivatives under anhydrous conditions (e.g., THF, 0–5°C) .
- Esterification : Couple the intermediate with 3-bromobenzoic acid via Steglich esterification (DCC/DMAP in dichloromethane) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity?
- NMR :
- ¹H NMR : Look for characteristic signals:
- Methoxy protons (~3.8 ppm, singlet).
- Hydrazinylidene CH=N proton (~8.2 ppm, singlet, E-isomer) .
- ¹³C NMR : Confirm ester carbonyl (~168 ppm) and aromatic carbons (110–160 ppm) .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution and oxidation?
- Nucleophilic Substitution : The bromine atom at the 3-position of the benzoate is susceptible to substitution (e.g., with amines or thiols). Reaction conditions (polar aprotic solvents, elevated temperatures) influence SN2 vs. SN1 pathways .
- Example : Substitution with NaN₃ in DMF at 80°C yields an azide derivative, useful for click chemistry .
Q. How can computational methods (DFT, molecular docking) predict biological or catalytic activity?
- DFT Calculations : Optimize geometry to study electronic properties (e.g., HOMO-LUMO gaps, charge distribution) and predict redox behavior .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with brominated aromatic binding pockets). Use software like AutoDock Vina to assess binding affinity .
- Data Interpretation : Correlate computational results with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental designs address contradictions in solubility and stability data across studies?
- Contradiction : Discrepancies in aqueous solubility (e.g., 0.1 mg/mL vs. 0.5 mg/mL).
- Resolution :
- Standardized Protocols : Use USP dissolution apparatus (pH 7.4 buffer, 37°C) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
Q. How does the compound’s environmental fate align with green chemistry principles?
- Persistence : Evaluate biodegradability via OECD 301F test (measure BOD₂₈/ThOD ratio) .
- Toxicity : Use Daphnia magna acute toxicity assays (EC₅₀) and QSAR models to predict ecological risks .
- Mitigation : Propose catalytic degradation (e.g., TiO₂ photocatalysis under UV light) to minimize environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
